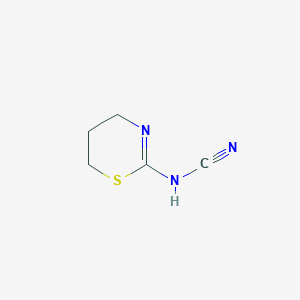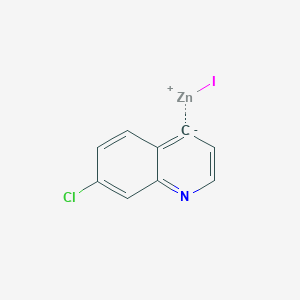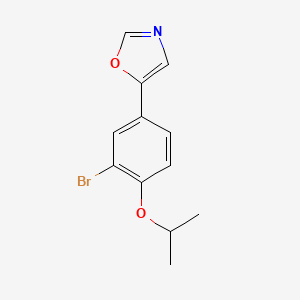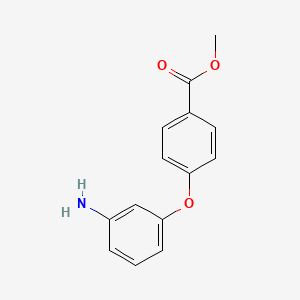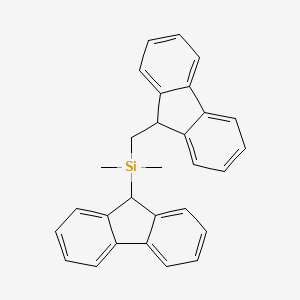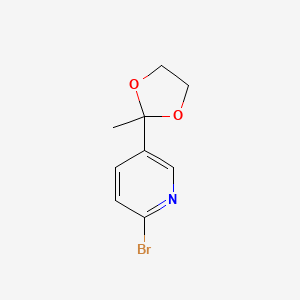
DO3AM
Übersicht
Beschreibung
DO3AM, also known as DOTAM-mono-acid, is a dendritic PARACEST contrast agent . It is used for magnetic resonance imaging and is highly suitable for pH mapping . The chemical name of this compound is 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetamide .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. One study describes the synthesis of bismacrocyclic Ln 3+ chelates consisting of triamide derivatives of cyclen with glycine, methyl, and tert-butyl substituents . Another study discusses the physicochemical study of the Sc (this compound-NI) complex .
Molecular Structure Analysis
The molecular formula of this compound is C14H29N7O3 . It has a molecular weight of 343.43 g/mol . The structure of this compound includes a cyclen ring with three acetamide side chains .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. One study discusses the relatively slow formation of the Sc (this compound-NI) chelate in acidic solution .
Wissenschaftliche Forschungsanwendungen
1. Remote Sensing in Tropical Rain Forests
The pulsed Doppler lidar, incorporating DO3AM technology, is used for remote sensing in tropical rain forests. It aids in monitoring vertical and horizontal transport, aerosol distributions, and clouds in the lower atmosphere, which is crucial for the parameterization of climate models (Pearson, Davies, & Collier, 2010).
2. Advancements in Life Sciences Knowledge Exchange
This compound plays a role in enhancing the effective exchange of knowledge in the life sciences. The methodology supports a community-based process of debate and rebuttal, which is integral to the understanding of emerging biological viewpoints (Neumann, Miller, & Wilbanks, 2004).
3. MRI Contrast Enhancement
This compound-MPP, a contrast agent, enhances MRI imaging. It is a PARACEST MRI contrast agent using 1,4,7,10-tetraazacycloDOdecane-4,7,10-triacetAMide (this compound) as the chelator. This is significant for receptor imaging and has applications in the diagnosis of diseases using MRI technology (Anju et al., 2020).
4. Synthesis and In Vivo Characterization in PET Probes
This compound-NI, a hypoxia-sensitive PET probe, is synthesized and characterized for detecting hypoxic regions in tumors. This Sc(this compound-NI) complex is crucial for angiogenesis visualization in tumor growth, playing a significant role in the therapeutic resistance of tumors (Szücs et al., 2022).
5. Earthquake Simulation
This compound technology is employed in a 3-degree of freedom (DOF) parallel manipulator for simulating earthquake motion. This application significantly contributes to understanding earthquake effects on scaled civil structures (Ottaviano & Ceccarelli, 2005).
6. Open-Source 3-D Platform for Scientific Instruments
This compound contributes to the creation of low-cost, customized scientific research equipment through open-source 3-D printers. This includes applications in auto-stirring, measuring, probing, automated fluid handling, and shaking and mixing in research laboratories (Zhang, Wijnen, & Pearce, 2016).
Wirkmechanismus
Target of Action
DO3AM primarily targets the 5-HT1A receptors . These receptors are a subtype of serotonin receptors, or 5-hydroxytryptamine receptors, which are critical for producing neurotransmitters that influence various biological and neurological processes .
Mode of Action
This compound’s mode of action lies in its ability to form stable complexes with lanthanide ions. The interaction between this compound and its targets involves the formation of these complexes, which can then be used for various purposes depending on the specific lanthanide involved.
Pharmacokinetics
One study indicates that the tumor-to-muscle ratio of a scandium-44 labeled this compound derivative was approximately 10-15-fold higher than that of a gallium-68 labeled this compound derivative at all time points . This suggests that the bioavailability and distribution of this compound may be influenced by the specific lanthanide used.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the 5-HT1A receptors and the formation of lanthanide complexes. The compound has been studied for its potential as a contrast agent in Magnetic Resonance Imaging (MRI), particularly for its ability to enhance the visualization of tumors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain metal ions in the environment can affect the formation of this compound’s lanthanide complexes . Moreover, the pH and temperature of the environment could potentially influence this compound’s interaction with its targets and its overall stability.
Eigenschaften
IUPAC Name |
2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N7O3/c15-12(22)9-19-3-1-18-2-4-20(10-13(16)23)6-8-21(7-5-19)11-14(17)24/h18H,1-11H2,(H2,15,22)(H2,16,23)(H2,17,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJBZFMQLZGRRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1)CC(=O)N)CC(=O)N)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




